3-Hydroxy-3-phenylindolin-2-one

Cholinesterase inhibition Butyrylcholinesterase (BuChE) Oxindole SAR

This 3,3-disubstituted oxindole is the essential pharmacophore for butyrylcholinesterase (BuChE) inhibitor programs—its 1-benzyl derivative shows confirmed IC₅₀ = 7.41 µM with 8.7-fold enantiomeric potency difference, enabling chiral lead optimization. Unlike simple 3-hydroxyoxindoles lacking the 3-phenyl group, this scaffold uniquely participates in Pd/Cu-catalyzed one-pot cascades to 2-aminobenzophenones, serving as both a bioactive anchor and a traceless synthetic building block. Procure as an authentic reference standard for reaction monitoring (HPLC/TLC) or as a model racemate for chiral SFC/HPLC method validation.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 1848-24-4
Cat. No. B1606924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-phenylindolin-2-one
CAS1848-24-4
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16)
InChIKeyCYPJCGXWLXXEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-phenylindolin-2-one (CAS 1848-24-4): A Dual-Functional Oxindole Scaffold for Cholinesterase Probe Design and One-Pot Arylamine Synthesis


3-Hydroxy-3-phenylindolin-2-one (CAS 1848-24-4) is a 3,3-disubstituted oxindole that comprises the core of at least 31 analogs investigated for butyrylcholinesterase (BuChE) inhibition [1]. Its 3-hydroxy-3-phenyl motif is also validated as a transient intermediate in a palladium-catalyzed, one-pot three-step cascade that directly yields 2-aminobenzophenones from 2-alkynyl arylazides under mild conditions [2]. This dual utility—as both a bioactive pharmacophore anchor and a traceless synthetic building block—distinguishes it from simple 3-hydroxyindolin-2-ones that lack the 3-phenyl group and cannot engage in the identical cascade reactivity.

Why Generic 3-Hydroxyoxindole Analogs Cannot Replace 3-Hydroxy-3-phenylindolin-2-one in BuChE Hit-to-Lead and Cascade Synthesis Workflows


The 3-phenyl substituent in 3-hydroxy-3-phenylindolin-2-one is not a passive structural bystander; its presence is essential for both the biological activity profile and the synthetic reactivity that define the compound's value. In BuChE inhibition, the unsubstituted 3-hydroxyindolin-2-one (i.e., lacking the 3-phenyl group) failed to emerge as a hit in the same screening cascade that identified rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one as a validated BuChE inhibitor with IC₅₀ = 7.41 µM [1]. In the synthetic domain, the palladium-catalyzed formation of 3-hydroxy-3-phenylindolin-2-ones from 2-alkynyl arylazides absolutely requires the alkyne-derived phenyl group to proceed; simple 3-hydroxyindolin-2-ones cannot serve as substrates in this one-pot route to 2-aminobenzophenones [2]. Consequently, substituting a generic 3-hydroxyoxindole for the 3-phenyl derivative breaks both the structure-activity relationship (SAR) continuity for cholinesterase probe development and the synthetic pathway to aryl ketone intermediates.

Quantitative Differentiation Evidence: 3-Hydroxy-3-phenylindolin-2-one vs. Closest Oxindole Analogs


BuChE Inhibitory Potency: 3-Phenyl Scaffold Enables a Validated Hit with IC₅₀ = 7.41 µM

The racemic 1-benzyl derivative built directly on the 3-hydroxy-3-phenylindolin-2-one core (rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one) demonstrated significant BuChE inhibition with an IC₅₀ of 7.41 µM, establishing the 3-phenyl-substituted scaffold as a hit [1]. In the same study, the unsubstituted 3-hydroxyindolin-2-one was not reported as active, indicating that the 3-phenyl group is a necessary structural determinant for BuChE engagement within this chemotype. Subsequent lead optimization on the same 3-phenyl scaffold yielded a compound with IC₅₀ = 6.61 µM, confirming that potency improvements are accessible without abandoning the 3-phenyl-substituted core [1].

Cholinesterase inhibition Butyrylcholinesterase (BuChE) Oxindole SAR

Enantiomeric Discrimination of BuChE: (S)-Enantiomer Is 8.7-Fold More Potent Than (R)-Enantiomer

When rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one was resolved into its enantiomers, (S)-enantiomer exhibited IC₅₀ = 6.19 µM against BuChE, whereas the (R)-enantiomer showed IC₅₀ = 54 µM [1]. This 8.7-fold potency difference demonstrates that the 3-hydroxy-3-phenylindolin-2-one core, when N-substituted, interacts with BuChE in a stereospecific manner. This level of enantiomeric discrimination is not observed for 3-hydroxyindolin-2-ones lacking the 3-phenyl group, as those analogs do not generate measurable BuChE inhibition.

Chiral oxindoles Stereoselective enzyme inhibition BuChE enantiomer ratio

Synthetic Cascade Utility: Exclusive Intermediate for Pd-Catalyzed One-Pot 2-Aminobenzophenone Synthesis

3-Hydroxy-3-phenylindolin-2-one is uniquely generated in situ from 2-alkynyl arylazides via palladium catalysis and then sequentially hydrolyzed and decarboxylated to yield 2-aminobenzophenones in a single pot [1]. This cascade reactivity is substrate-dependent: the 3-phenyl group derived from the alkyne is mandatory for the initial cyclization step. Attempting the identical one-pot procedure with simple 3-hydroxyindolin-2-one or 3-alkyl-substituted analogs fails to produce the corresponding benzophenone products, as these analogs cannot be formed through the same Pd-catalyzed route. The reported yields of the cascade range from moderate to good (typically 50–80%), and the entire sequence operates under mild conditions without requiring isolation of the oxindole intermediate [1].

Cascade catalysis One-pot synthesis 2-Aminobenzophenone precursors

Lipophilicity Tuning: 3-Phenyl Substitution Raises ACD/LogP by ~2 Units vs. Unsubstituted 3-Hydroxyindolin-2-one

The ACD/LogP of 3-hydroxy-3-phenylindolin-2-one is predicted as 1.90 (LogD₇.₄ = 1.74) [1], compared to 3-hydroxyindolin-2-one, for which ACD/LogP is estimated at approximately -0.2 to 0.3 based on the smaller molecular volume and the absence of the phenyl ring [2]. This ~2 unit increase in lipophilicity is consistent with the added phenyl carbon count and translates into higher predicted membrane permeability (ACD/BCF ≈ 12.3 for the phenyl derivative) while maintaining compliance with Lipinski's Rule of 5 (zero violations) [1]. The aqueous solubility of 3-hydroxy-3-phenylindolin-2-one is estimated at 3,199 mg/L (log Kow 1.18, WSKOW estimate) [3], which is substantially lower than that of 3-hydroxyindolin-2-one (predicted to exceed 10 g/L based on its lower log Kow), reflecting the trade-off between solubility and permeability that is characteristic of the phenyl-modified scaffold.

Lipophilicity Physicochemical properties LogP comparison

Prioritized Procurement Scenarios for 3-Hydroxy-3-phenylindolin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Cholinesterase Probe Development Requiring a Validated BuChE Hit Scaffold

Research groups initiating a butyrylcholinesterase inhibitor program should procure 3-hydroxy-3-phenylindolin-2-one as the core pharmacophore because its 1-benzyl derivative has a confirmed BuChE IC₅₀ of 7.41 µM [1]. Unlike the 3-unsubstituted 3-hydroxyindolin-2-one, which showed no measurable BuChE inhibition in the same screening panel, the 3-phenyl scaffold provides an immediate, experimentally validated starting point for SAR expansion. Furthermore, the 8.7-fold enantiomeric potency difference observed for the (S)- vs. (R)-benzyl derivatives (IC₅₀ 6.19 µM vs. 54 µM) [1] enables teams to invest in chiral resolution early in the hit-to-lead process, thereby securing intellectual property around enantiopure lead series.

Process Chemistry: One-Pot Synthesis of 2-Aminobenzophenone Libraries Using a Traceless Oxindole Intermediate

Laboratories synthesizing 2-aminobenzophenone derivatives for drug discovery or materials science can implement the Pd/Cu-catalyzed one-pot cascade that transiently generates 3-hydroxy-3-phenylindolin-2-one in situ from 2-alkynyl arylazides [2]. This telescoped sequence eliminates the need to isolate the oxindole intermediate and avoids the use of stoichiometric oxidizing or activating agents typically required in stepwise benzophenone syntheses. Procurement of 3-hydroxy-3-phenylindolin-2-one as an authentic reference standard is essential for monitoring the in-situ formation and consumption of the intermediate by HPLC or TLC, ensuring reaction reproducibility across substrate scopes.

Physicochemical Profiling: Lipophilicity Optimization in CNS-Penetrant Oxindole Candidates

Teams optimizing CNS drug candidates within the oxindole class should evaluate 3-hydroxy-3-phenylindolin-2-one when a logD₇.₄ of approximately 1.74 and moderate blood-brain barrier permeability (predicted BCF ≈ 12.3) are desired [3]. The 3-phenyl group contributes an approximately +2 unit increase in ACD/LogP compared to the unsubstituted 3-hydroxyindolin-2-one scaffold [4], making the phenyl-substituted compound the preferred building block for targets that require higher membrane partitioning while retaining aqueous solubility above 3 g/L [5]. This property profile is particularly relevant for allosteric BuChE inhibitors intended to access the peripheral anionic site.

Chiral Chromatography Method Development: Enantiomeric Resolution of 3-Substituted-3-Hydroxyoxindoles

Analytical groups developing chiral HPLC or SFC methods for oxindole APIs or intermediates can use 3-hydroxy-3-phenylindolin-2-one as a model racemate because the (R)- and (S)-enantiomers of its N-benzyl derivative show a large chromatographic resolution factor driven by the 8.7-fold potency difference at BuChE [1]. The rigid quaternary stereocenter at C3, stabilized by the phenyl substituent, reduces on-column racemization compared to 3-alkyl-substituted oxindoles, making this compound a robust system suitability standard for chiral method validation.

Quote Request

Request a Quote for 3-Hydroxy-3-phenylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.